3-Methyl Isonicotinic Acid-d6
CAS No.: 1346599-31-2
Cat. No.: VC0121945
Molecular Formula: C7H7NO2
Molecular Weight: 143.175
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346599-31-2 |
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Molecular Formula | C7H7NO2 |
Molecular Weight | 143.175 |
IUPAC Name | 2,3,6-trideuterio-5-(trideuteriomethyl)pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)/i1D3,2D,3D,4D |
Standard InChI Key | OSMAGAVKVRGYGR-RLTMCGQMSA-N |
SMILES | CC1=C(C=CN=C1)C(=O)O |
Introduction
Parameter | Value |
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CAS Number | 1346599-31-2 |
Molecular Formula | C7HD6NO2 |
Molecular Weight | 143.17 g/mol |
IUPAC Name | 2,3,6-trideuterio-5-(trideuteriomethyl)pyridine-4-carboxylic acid |
Common Synonyms | 3-Methyl-4-pyridinecarboxylic Acid-d6; 5-Methylisonicotinic Acid-d6 |
The compound has a defined set of synonyms used in scientific literature, reflecting various naming conventions for pyridine-based carboxylic acids . The IUPAC name provides precise information about the deuterium positioning, indicating trideuterio substitution at positions 2, 3, and 6, plus a trideuteriomethyl group at position 5 of the pyridine ring.
Structural Characteristics and Properties
3-Methyl Isonicotinic Acid-d6 consists of a pyridine ring with a carboxylic acid group at the 4-position and a deuterated methyl group at the 3-position. The structure retains the fundamental aromatic heterocyclic character of pyridine while incorporating the isotopic modification. This structural configuration confers specific chemical and physical properties that make the compound valuable for analytical applications.
Molecular Structure
The molecular structure features a pyridine ring with a deuterated methyl group and a carboxylic acid functionality. The six deuterium atoms replace hydrogens at specific positions, creating a stable isotope-labeled molecule with minimal alterations to the electronic distribution compared to the non-deuterated version.
Physical and Chemical Properties
The physical and chemical properties of 3-Methyl Isonicotinic Acid-d6 closely mirror those of the non-deuterated analog, with subtle differences arising from isotopic substitution. Table 2 summarizes the key physical and chemical properties of the compound.
Table 2: Physical and Chemical Properties of 3-Methyl Isonicotinic Acid-d6
Property | Description |
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Appearance | White to off-white crystalline solid |
Molecular Weight | 143.17 g/mol |
Solubility | Soluble in DMSO, methanol; limited solubility in water |
Melting Point | Similar to non-deuterated analog (literature data incomplete) |
Stability | Stable under normal laboratory conditions |
Purity | Typically >95% (commercial standard) |
InChIKey | OSMAGAVKVRGYGR-RLTMCGQMSA-N |
The Standard InChI notation for 3-Methyl Isonicotinic Acid-d6 (InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)/i1D3,2D,3D,4D) provides a unique structural identifier that encodes the deuterium positions. This structural information is essential for database cross-referencing and compound identification.
Synthesis and Preparation Methods
The synthesis of deuterium-labeled compounds requires specialized techniques to incorporate deuterium atoms at specific positions. For 3-Methyl Isonicotinic Acid-d6, the primary approach involves hydrogen-deuterium exchange reactions under controlled conditions.
Proposed Synthetic Pathway
Based on analogous deuteration processes, a generalized synthetic pathway for 3-Methyl Isonicotinic Acid-d6 would likely involve:
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Starting with high-purity 3-methyl isonicotinic acid
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Treatment with a deuterated base (like NaOD) in D2O
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Heating under controlled conditions to facilitate H-D exchange
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Acidification to recover the deuterated product
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Purification steps to achieve the desired isotopic purity
The reaction conditions would need careful optimization to ensure selective deuteration at the targeted positions without unwanted side reactions. The reported yields for similar deuteration processes of pyridine derivatives are typically in the range of 70-80% .
3-Methyl Isonicotinic Acid-d6 has several important applications in scientific research, primarily related to its value as an isotopically labeled reference compound. Its structural features and deuterium content make it especially useful in analytical chemistry and biochemical studies.
Use as Internal Standard
The primary application of 3-Methyl Isonicotinic Acid-d6 is as a tracer or internal standard in analytical techniques, particularly:
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Nuclear Magnetic Resonance (NMR) spectroscopy: The deuterium labeling provides distinct spectral signatures that can be clearly differentiated from non-deuterated analogs, allowing for accurate quantification and structural analysis.
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Mass spectrometry: The incorporation of six deuterium atoms shifts the molecular weight by approximately 6 amu compared to the non-deuterated compound, creating a mass spectral signature that is easily distinguished from natural abundance species.
Metabolic and Reaction Mechanism Studies
Deuterium-labeled compounds like 3-Methyl Isonicotinic Acid-d6 are valuable tools for investigating:
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Metabolic pathways: By tracking the deuterium label through biological transformations
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Reaction mechanisms: For studying kinetic isotope effects and elucidating chemical reaction pathways
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Pharmacokinetic studies: For distinguishing administered compounds from endogenous substances
The applications of this compound extend to both academic research and pharmaceutical development, particularly in areas where precise tracking of pyridine derivatives is required.
Analytical Characterization
The analytical characterization of 3-Methyl Isonicotinic Acid-d6 primarily involves spectroscopic techniques that can verify both the structural integrity and the deuterium incorporation at the intended positions.
Spectroscopic Analysis
While specific spectroscopic data for 3-Methyl Isonicotinic Acid-d6 is limited in the available literature, the expected spectroscopic features can be inferred from related compounds and general principles of deuterium-labeled molecules.
NMR Spectroscopy
NMR spectroscopy represents the most informative technique for characterizing deuterated compounds. For 3-Methyl Isonicotinic Acid-d6:
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1H NMR would show significantly reduced signals for the positions where hydrogen has been replaced by deuterium
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13C NMR would exhibit characteristic splitting patterns due to 13C-D coupling
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2H (deuterium) NMR could directly confirm the positions of deuterium incorporation
Based on similar deuterated nicotinic acid derivatives, the NMR spectrum would show characteristic shifts for the remaining protons in the pyridine ring . The absence of signals corresponding to the methyl group protons would confirm successful deuteration at this position.
Mass Spectrometry
Mass spectrometry provides crucial information about molecular weight and fragmentation patterns. The mass spectrum of 3-Methyl Isonicotinic Acid-d6 would show:
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A molecular ion peak at m/z 143, corresponding to the deuterated molecular weight
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Fragment patterns shifted by the appropriate number of deuterium atoms compared to the non-deuterated compound
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Isotopic distribution patterns characteristic of deuterium incorporation
This technique is particularly valuable for determining the isotopic purity of the compound, which is typically reported to be >95% for commercial standards .
Comparison with Non-deuterated Analog
Comparing 3-Methyl Isonicotinic Acid-d6 with its non-deuterated counterpart provides insights into the impact of deuteration on the compound's properties and applications. While chemically similar, the deuterated and non-deuterated versions exhibit distinct spectroscopic signatures that enable their differentiation in analytical applications.
Structural and Chemical Comparisons
Table 3 presents a comparison between 3-Methyl Isonicotinic Acid-d6 and non-deuterated 3-Methyl Isonicotinic Acid.
Table 3: Comparison of Deuterated and Non-deuterated Forms
Property | 3-Methyl Isonicotinic Acid-d6 | 3-Methyl Isonicotinic Acid |
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CAS Number | 1346599-31-2 | 4021-12-9 |
Molecular Formula | C7HD6NO2 | C7H7NO2 |
Molecular Weight | 143.17 g/mol | 137.14 g/mol |
IUPAC Name | 2,3,6-trideuterio-5-(trideuteriomethyl)pyridine-4-carboxylic acid | 3-methylpyridine-4-carboxylic acid |
Primary Applications | Internal standard, tracer compound | Synthetic intermediate, research chemical |
Mass Spectral Feature | M+ at m/z 143 | M+ at m/z 137 |
The deuterated version exhibits a mass shift of approximately +6 amu due to the replacement of six hydrogen atoms with deuterium, while maintaining nearly identical chemical properties and reactivity patterns to its non-deuterated counterpart.
Applications in Quantitative Analysis
The distinct spectroscopic properties of 3-Methyl Isonicotinic Acid-d6 compared to its non-deuterated analog make it particularly valuable for quantitative analysis. When used as an internal standard, the deuterated compound enables:
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Accurate quantification in complex matrices
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Compensation for matrix effects and recovery losses
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Improved precision in analytical methods
These advantages stem from the chemical similarity (ensuring comparable behavior during sample preparation) coupled with spectroscopic distinctness (allowing independent measurement) between the deuterated and non-deuterated forms.
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